

Application Notes and Protocols for Pigment Red 104 in Industrial Coatings

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Compound of Interest

Compound Name: *C.I. Pigment Red 104*

Cat. No.: *B3228590*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pigment Red 104, a molybdate red pigment, and its application in industrial coatings. This document includes key performance data, detailed experimental protocols for evaluation, and visual workflows to guide researchers and formulation scientists.

Introduction to Pigment Red 104

Pigment Red 104, also known as Molybdate Red or Chrome Vermilion, is an inorganic pigment with the Colour Index No. 77605. It is a complex salt containing lead chromate, lead molybdate, and lead sulfate. This pigment is recognized for its brilliant red to orange shades, excellent opacity, high tinting strength, and good durability. These properties have historically made it a popular choice for various industrial coating applications where high visibility and robust performance are required.

Key applications include:

- Industrial Finishes: Used in coatings for machinery, agricultural equipment, and other industrial implements.[\[1\]](#)[\[2\]](#)
- Automotive Coatings: Found in automotive finishes due to its vibrant color.[\[2\]](#)

- Traffic and Safety Markings: Its high visibility makes it suitable for traffic paints and safety markings on vehicles like buses and emergency vehicles.[2]
- Plastics and Inks: Also utilized in the coloration of various plastics and in printing inks.[2][3]

Due to environmental and health concerns related to its lead and hexavalent chromium content, the use of Pigment Red 104 is now restricted in many regions and applications. It is often replaced by less toxic organic pigments.[1]

Performance Data

The performance of Pigment Red 104 in an industrial coating is dependent on its specific grade, formulation, and the coating system in which it is used. The following tables summarize typical quantitative data for this pigment.

Table 1: Physical and Chemical Properties

Property	Value	Test Method
Chemical Type	Lead Chromate Molybdate Sulfate	-
Density (g/cm ³)	4.8 - 6.3	ASTM D153
Oil Absorption (g/100g)	15 - 30	ASTM D281
pH Value	5.0 - 8.0	ASTM D1208
Moisture Content (%)	≤ 2.0	ASTM D280

Data compiled from multiple sources.[4][5][6][7]

Table 2: Fastness and Resistance Properties

Property	Rating	Test Method
Lightfastness		
Full Shade	7-8 (Excellent)	ASTM D4303 / ISO 105-B02
Reduced Tint	3-4 (Moderate)	ASTM D4303 / ISO 105-B02
Weather Resistance		
Full Shade	3-4 (Moderate)	ASTM G154
Heat Resistance (°C)	180 - 210	-
Chemical Resistance (Scale 1-5)		
Acid Resistance	2-3 (Poor to Moderate)	Internal Methods
Alkali Resistance	2-3 (Poor to Moderate)	Internal Methods
Water Resistance	4-5 (Good to Excellent)	Internal Methods
Solvent Resistance (e.g., Ester, Benzene)	5 (Excellent)	Internal Methods
Migration Resistance (Scale 1-5)	3-4 (Moderate to Good)	-

Ratings are generally on a scale of 1-5 (poor to excellent) or 1-8 for lightfastness (poor to excellent).[4][5][6][7] Actual performance can vary based on the specific pigment grade and coating formulation.

Experimental Protocols

Detailed methodologies for evaluating the key properties of Pigment Red 104 in industrial coatings are provided below. These protocols are based on internationally recognized standards.

Pigment Dispersion

Proper dispersion of Pigment Red 104 is crucial for achieving optimal color strength, gloss, and stability in the final coating.

Objective: To achieve a Hegman gauge reading of 6-7, indicating a fine and uniform dispersion.

Equipment:

- High-speed disperser (e.g., Cowles dissolver)
- Grinding media (e.g., glass beads, zirconia)
- Hegman gauge

Procedure:

- Wet the pigment with a portion of the resin/solvent system.
- Gradually add the wetted pigment to the remaining vehicle under agitation.
- Increase the speed of the disperser to achieve a vortex.
- Add grinding media and continue dispersion at high speed.
- Periodically take a sample and draw it down on a Hegman gauge to check the degree of dispersion.
- Continue milling until the desired Hegman value is achieved.

Determination of Oil Absorption

Standard: Based on ASTM D281.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To determine the amount of linseed oil required to form a stiff, putty-like paste with the pigment. This value is indicative of the pigment's vehicle demand.

Equipment:

- Analytical balance

- Glass slab or plate
- Spatula
- Burette filled with raw linseed oil

Procedure:

- Weigh a specific amount of the pigment (e.g., 20 g) and place it on the glass slab.
- Add linseed oil drop by drop from the burette onto the pigment.
- Thoroughly rub the oil into the pigment with the spatula.
- Continue adding oil and rubbing until a stiff, coherent paste is formed that does not crack or crumble and just begins to show a glossy surface.
- Record the volume of oil used.
- Calculate the oil absorption as grams of oil per 100 grams of pigment.

Lightfastness and Weathering Resistance

Standards: Based on ASTM G154 and ASTM D4303.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Objective: To evaluate the resistance of the pigmented coating to degradation by UV light, moisture, and temperature.

Equipment:

- Fluorescent UV accelerated weathering apparatus (e.g., QUV)
- Spectrophotometer or colorimeter
- Glossmeter
- Grey Scale for Color Change (ISO 105-A02)[\[3\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Procedure:

- Prepare coated panels according to a standardized method (e.g., ASTM D823).
- Measure the initial color (CIELAB values) and gloss of the panels using a spectrophotometer and glossmeter.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[24\]](#)[\[25\]](#)
- Expose the panels in the accelerated weathering apparatus according to a specified cycle of UV exposure, condensation, and temperature (e.g., 8 hours UV at 60°C followed by 4 hours condensation at 50°C).
- At predetermined intervals, remove the panels and measure the color and gloss.
- Calculate the color difference (ΔE) *using the CIE 1976 Lab formula* (ASTM D2244).[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)
- Visually assess the change in color using the Grey Scale.[\[3\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Report the changes in color, gloss, and any other visible defects (e.g., chalking, cracking).

Chemical and Corrosion Resistance (Salt Spray Test)

Standard: Based on ASTM B117.[\[2\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

Objective: To assess the performance of the pigmented coating in a corrosive environment.

Equipment:

- Salt spray (fog) apparatus
- Scribed and unscribed coated panels

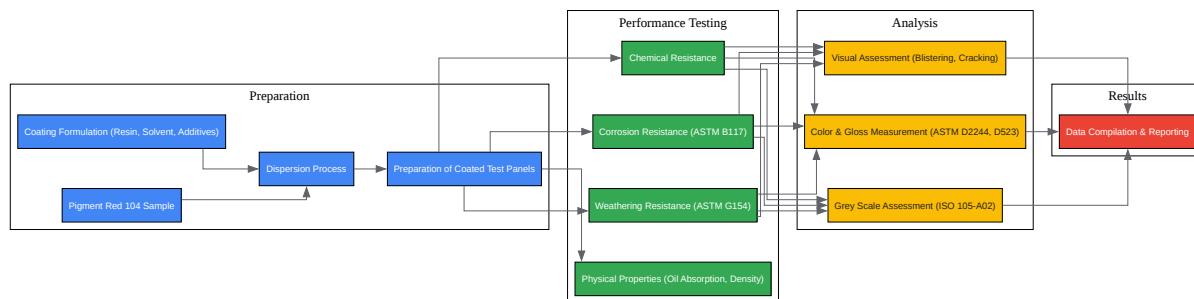
Procedure:

- Prepare coated panels, with some being scribed to the metal substrate.
- Place the panels in the salt spray cabinet at a specified angle.
- Expose the panels to a continuous fog of 5% sodium chloride solution at 35°C.

- At specified time intervals, remove the panels, gently wash them with clean water, and dry them.
- Evaluate the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

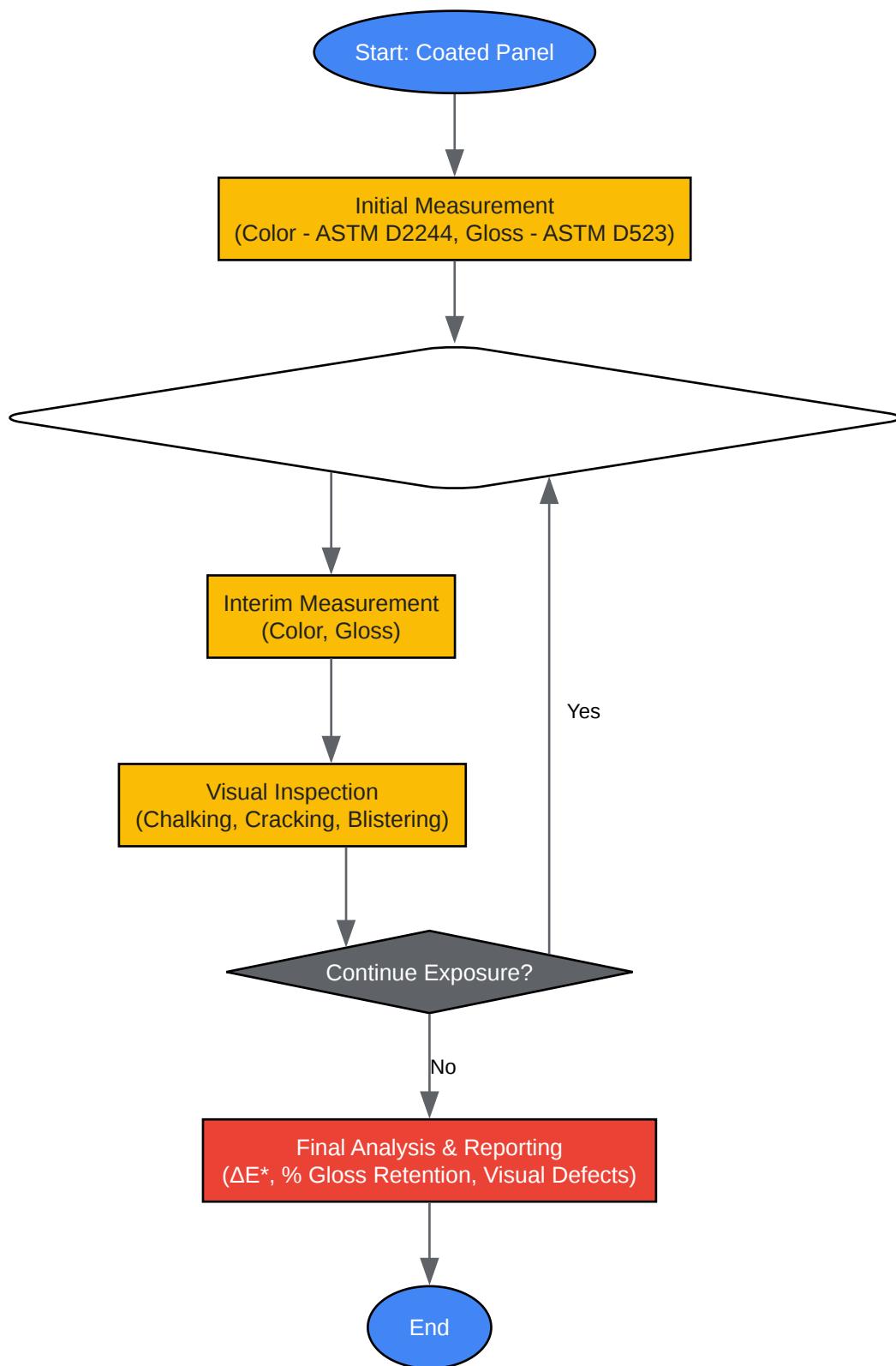
Visualizations

The following diagrams illustrate the experimental workflows for evaluating Pigment Red 104 in industrial coatings.



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Caption: General workflow for the evaluation of Pigment Red 104 in coatings.

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Caption: Workflow for accelerated weathering testing of pigmented coatings.

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